

# Application Note: Assessing the Impact of Dhodh-IN-18 on T-Cell Proliferation

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## Compound of Interest

Compound Name: Dhodh-IN-18

Cat. No.: B15497073

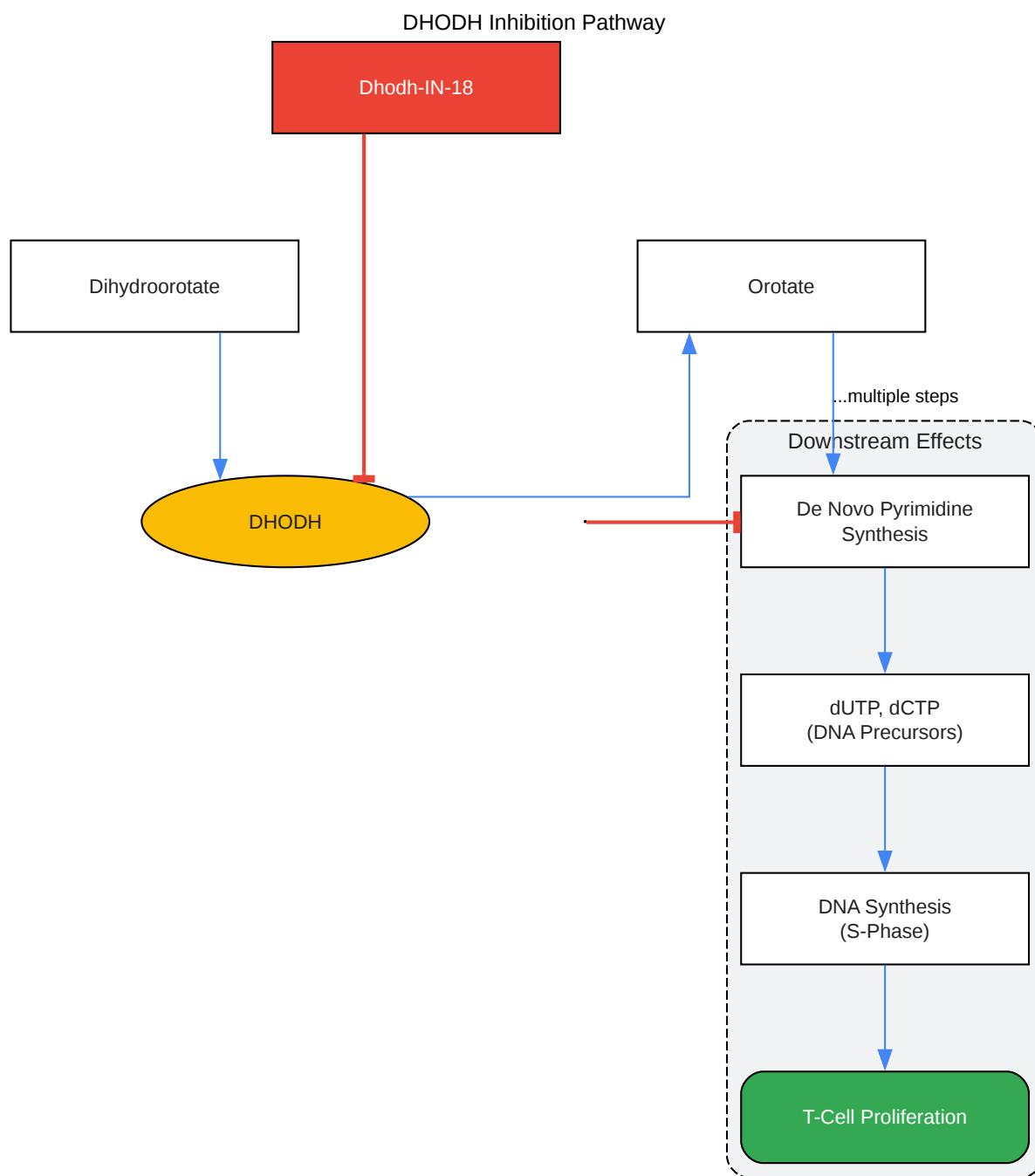
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Audience: Researchers, scientists, and drug development professionals.

Introduction Activated T-cells undergo rapid proliferation, a process that demands a significant supply of nucleotides for DNA and RNA synthesis.[1] Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, responsible for producing the building blocks necessary for this proliferation.[2][3] Inhibition of DHODH has been shown to effectively block T-cell proliferation, making it a key target for therapeutic intervention in autoimmune diseases and certain cancers.[1][4][5] **Dhodh-IN-18** is a potent and selective inhibitor of DHODH. This application note provides a detailed protocol for assessing the impact of **Dhodh-IN-18** on T-cell proliferation using a Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay, a standard method for tracking cell divisions via flow cytometry.[6]

## Signaling Pathway: DHODH Inhibition and T-Cell Proliferation

The primary mechanism by which **Dhodh-IN-18** inhibits T-cell proliferation is through the disruption of de novo pyrimidine synthesis. T-cell activation triggers a metabolic switch to support clonal expansion, which relies heavily on the synthesis of new nucleotides.[7] DHODH catalyzes a rate-limiting step in this pathway.[8] By inhibiting DHODH, **Dhodh-IN-18** depletes the intracellular pool of pyrimidines, leading to S-phase cell cycle arrest and a halt in proliferation.[4][9][10]



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